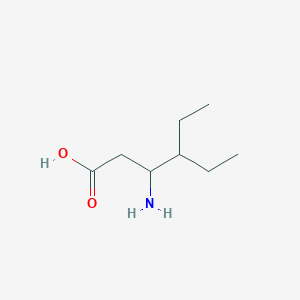

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine

Übersicht

Beschreibung

The compound "2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine" is a chemical entity that appears to be related to a class of compounds that involve the functionalization of amines with tert-butyl groups. While the specific compound is not directly mentioned in the provided abstracts, the papers discuss related chemistry that can provide insights into the nature of such compounds. For instance, the reaction of amines with tert-butyl groups is explored in the context of quinonimines and aminoquinones , Schiff base ligands , thiazol-2-amines , and N-tert-butanesulfinyl imines .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with other chemical entities. For example, the reaction of 3,6-di(tert-butyl)-o-benzoquinone with primary and secondary amines leads to quinonimines and aminoquinones . Similarly, the synthesis of Schiff base ligands involves the reaction of amines with aldehydes to form imines, which can then be complexed with metals such as palladium . The synthesis of thiazol-2-amines involves the reduction of imine precursors , and the preparation of N-tert-butanesulfinyl imines involves condensation reactions with aldehydes and ketones . These methods could potentially be adapted for the synthesis of "2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine".

Molecular Structure Analysis

The molecular structure of compounds related to "2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine" can be complex, often involving multiple functional groups and chiral centers. X-ray crystallographic analysis is a common technique used to determine the precise molecular structure, as seen with the acetatopalladium(II) complex and the thiazol-2-amine compound . These analyses reveal the spatial arrangement of atoms, the presence of hydrogen bonds, and the overall three-dimensional network structure, which are critical for understanding the chemical behavior and potential applications of the compounds.

Chemical Reactions Analysis

The chemical reactions involving tert-butyl amines can be diverse. For example, the reaction of 3,6-di(tert-butyl)-o-benzoquinone with amines leads to tautomeric species that can be studied by NMR spectroscopy . The acetatopalladium(II) complex synthesized from a Schiff base ligand shows catalytic activity in Suzuki–Miyaura cross-coupling reactions . The versatility of N-tert-butanesulfinyl imines in asymmetric synthesis demonstrates the potential for a wide range of nucleophilic additions and subsequent transformations . These reactions are indicative of the reactivity patterns that might be expected for "2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine".

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl amine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting solubility and reactivity . Spectroscopic methods such as infrared, UV–visible, 1H NMR, and 13C NMR are commonly used to characterize these compounds . The physicochemical properties, such as solubility, melting point, and boiling point, are determined by the functional groups present and their interactions. The stability of these compounds can also be assessed through spectroscopic and crystallographic studies, providing insights into their potential applications in catalysis and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Polymer Catalysis

Mennenga et al. (2015) explored the synthesis and polymerization of compounds related to 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. They found that these compounds, when polymerized, serve as effective catalysts in acylation chemistry. The study specifically examined the catalytic activity of these polymers in forming tert-butyl acetate from tert-butanol and acetic anhydride, highlighting the role of neighboring groups in the catalytic cycle (Mennenga, Dorn, Menzel, & Ritter, 2015).

Nucleophilic Addition Studies

Lukevics et al. (2000) conducted research on the nucleophilic addition of secondary amines to various compounds, including those similar to 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine. They observed that the reactivity and reaction pathway depended significantly on the structure of the thiophene 1,1-dioxide, the basicity of the amine, and the solvent used. This study contributes to understanding the chemical behavior of such compounds in different reaction environments (Lukevics, Arsenyan, Belyakov, Popelis, & Pudova, 2000).

Quinone and Amine Reactions

Research by Abakumov et al. (2006) on the reactions of 3,6-di(tert-butyl)-o-benzoquinone with primary and secondary amines, including compounds akin to 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine, revealed insights into nucleophilic addition mechanisms. The study focused on understanding the formation of 2-hydroxy-p-quinonimines and 4-amino-o-quinones, contributing to the knowledge of organic reaction mechanisms involving these compounds (Abakumov, Cherkasov, Kocherova, Druzhkov, Kurskii, & Abakumova, 2006).

Synthesis of Medicinal Compounds

In the field of medicinal chemistry, compounds similar to 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine have been synthesized and evaluated for their therapeutic potential. For instance, Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives as cholinesterase and monoamine oxidase dual inhibitors, highlighting the compound's relevance in developing treatments for neurological disorders (Bautista-Aguilera et al., 2014).

Synthesis of Organic Compounds

Research by Zhang et al. (2009) presented a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, an intermediate in the preparation of deoxycytidine kinase inhibitors. Their work demonstrates the application of similar compounds in synthesizing biologically significant molecules, particularly in the context of kinase inhibition (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Eigenschaften

IUPAC Name |

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3/c1-17(2,3)16-11-12-10-14(4-5-15(12)20-16)19-13-6-8-18-9-7-13/h4-5,10-11,13,18-20H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXLOQJSSNSBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)NC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375571 | |

| Record name | 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |

CAS RN |

397842-07-8 | |

| Record name | 2-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butyl-N-piperidin-4-yl-1H-indol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)